molecular formula C18H16ClN3O4 B1417725 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one CAS No. 1380572-57-5

5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one

Cat. No.: B1417725
CAS No.: 1380572-57-5
M. Wt: 373.8 g/mol
InChI Key: WLSARXDYYLPAPV-AWQFTUOYSA-N
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Description

5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5-position of the indole ring and a hydrazono group linked to a 3,4,5-trimethoxybenzylidene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole-2-one and 3,4,5-trimethoxybenzaldehyde.

    Formation of Hydrazone: The 3,4,5-trimethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then condensed with 5-chloroindole-2-one under acidic conditions to yield the final product.

Chemical Reactions Analysis

5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one include:

Properties

IUPAC Name

(3Z)-5-chloro-3-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-24-14-6-10(7-15(25-2)17(14)26-3)9-20-22-16-12-8-11(19)4-5-13(12)21-18(16)23/h4-9H,1-3H3,(H,21,22,23)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSARXDYYLPAPV-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
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5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Reactant of Route 3
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5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Reactant of Route 4
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5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Reactant of Route 5
5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Reactant of Route 6
5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one

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